molecular formula C15H22N2O4S2 B2844857 Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2320681-36-3

Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2844857
M. Wt: 358.47
InChI Key: IKIBFFLTTBYYGU-UHFFFAOYSA-N
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Description

Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate, also known as MCDT, is a synthetic compound that has gained a lot of attention in recent years due to its potential applications in scientific research. MCDT is a member of the sulfonyl-containing heterocycles family, which has been widely studied for their diverse biological activities.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The research into similar compounds to Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate has provided insights into various chemical synthesis techniques and structural analyses. For instance, the study of cyclisation reactions of related methyl carboxylates demonstrates the use of base-induced cyclisation to achieve high enantiomeric purity in the resulting compounds, showcasing the role of axial chirality in stereoselective cyclisations (Betts et al., 1999). This work emphasizes the importance of understanding the stereochemistry in the synthesis of complex organic molecules.

Antimicrobial Applications

Research into sulfonamide moieties, similar to the one in the target compound, has led to the development of novel antimicrobial agents. A study exploring the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties found these compounds to exhibit promising antibacterial and antifungal activities (Darwish et al., 2014). This suggests the potential application of Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate and related compounds in developing new antimicrobial treatments.

Organic Synthesis and Reactivity

The development of organocatalyzed conditions for synthesizing carboxamide derivatives, as seen in the four-component Gewald reaction (Abaee & Cheraghi, 2013), indicates the versatility of thiophene derivatives in organic synthesis. Such methodologies could be relevant for synthesizing compounds with the complex sulfonamide and thiophene framework found in Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate, potentially leading to novel pharmaceuticals or materials.

Material Science Applications

The unique properties of thiophene derivatives, including those similar to Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate, have implications in material science. For instance, the synthesis of 3-substituted methyl thiophene carboxylates as precursors to o-dimethylene thiophene (Tso et al., 1995) highlights the potential for creating novel organic materials with specific electronic or optical properties.

properties

IUPAC Name

methyl 3-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-21-15(18)14-13(6-11-22-14)23(19,20)17-8-3-7-16(9-10-17)12-4-2-5-12/h6,11-12H,2-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIBFFLTTBYYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate

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